Dispiro(2.0.2.6)dodecane
Description
Conceptual Framework of Spirocyclic Hydrocarbons
Spirocyclic hydrocarbons are a broad class of organic molecules characterized by the presence of at least two rings linked by a single common atom, known as the spiro atom. This spiro atom is typically a quaternary carbon that is sp³-hybridized. The "spiro concept" involves connecting two or more cyclic systems through this central atom, leading to a rigid, three-dimensional structure. acs.org This unique structural feature imparts specific chemical and physical properties to the molecule. The rings in a spiro compound can be of the same or different sizes and can be saturated or unsaturated.
The perpendicular arrangement of the two molecular halves in many spiro compounds leads to high steric hindrance, which can suppress intermolecular interactions. acs.org This often results in higher solubility compared to their non-spiro-linked counterparts. acs.org The rigid structure also effectively prevents the formation of excimers in fluorescent dyes, a common issue in solid-state applications. acs.org Spirocyclic frameworks are prevalent in numerous natural products, including alkaloids, lactones, and terpenoids, as well as in synthetic compounds with applications in medicinal chemistry and materials science. researchgate.netacs.org
Theoretical Significance of Highly Strained Polycyclic Systems in Molecular Design
Highly strained polycyclic systems, such as Dispiro[2.0.2.6]dodecane, are of profound theoretical interest to chemists. The strain in these molecules arises from the deviation of bond angles from their ideal values, as seen in the small rings of cyclopropane (B1198618). uu.nl This ring strain is a source of high potential energy, which can be harnessed to drive chemical reactions and achieve challenging transformations. illinois.edu
The study of strained systems allows chemists to probe the limits of chemical bond distortion and to better understand reactivity and stability. nih.gov These molecules serve as valuable building blocks in synthetic chemistry due to their high reactivity, enabling the formation of complex molecular scaffolds that are often found in pharmaceuticals and natural products. nih.gov The energy stored in strained rings can be released in a controlled manner, for instance, through transition-metal-catalyzed activation of C-C sigma bonds, a historically challenging feat. illinois.edu Computational studies are often employed to predict the stability and reaction pathways of these transient and often non-isolable species. nih.govacs.org
Historical Perspectives on Dispiro Systems Synthesis and Characterization
The synthesis of spiro compounds has been a topic of interest for over a century, with Adolf von Baeyer coining the term "spiranes" in 1900. mdpi.com Early methods for constructing these systems were often challenging and lacked general applicability. However, significant progress has been made in developing a variety of synthetic strategies.
A notable modern approach involves the one-pot synthesis of spirocyclopropanes and spirocyclobutanes through consecutive cycloalumination of methylenecyclopropanes or methylenecyclobutanes, followed by palladium-catalyzed carbocyclization. arkat-usa.org Another versatile method is the three-component 1,3-dipolar cycloaddition of azomethine ylides with a suitable dipolarophile, which has been used to create complex dispiro-oxindole derivatives. nih.govmdpi.com The Corey-Chaykovsky reaction has also been employed to synthesize spirocyclic bis(oxiranes) from cyclooctanediones. researchgate.net
Characterization of these complex three-dimensional structures relies heavily on modern spectroscopic techniques. One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, DEPT, HSQC, HMBC, HH COSY, and NOESY) are indispensable for elucidating the connectivity and stereochemistry of the molecule. arkat-usa.org Mass spectrometry and elemental analysis are used to confirm the molecular formula and purity. arkat-usa.orgresearchgate.net In many cases, X-ray crystallography provides definitive proof of the molecular structure, revealing the precise spatial arrangement of the atoms. mdpi.com
Relevance of Dispiro[2.0.2.6]dodecane as a Model System in Contemporary Chemical Research
Dispiro[2.0.2.6]dodecane serves as a valuable model system in contemporary chemical research for several reasons. Its structure, featuring two highly strained cyclopropane rings fused to a more flexible cyclooctane (B165968) ring, provides a unique platform for studying the interplay of ring strain and conformational flexibility.
The synthesis of Dispiro[2.0.2.6]dodecane has been achieved through a multi-step process. One reported synthesis involves the catalytic cycloalumination of cyclododecyne (B74940) with triethylaluminum (B1256330) (Et₃Al) in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst to form a bicyclic aluminacyclopentene. arkat-usa.org Subsequent reaction with bromomethyl methyl ether yields 4-methylenespiro[2.7]decane, which is then converted to Dispiro[2.0.2.6]dodecane via a cyclopropanation reaction using the Et₃Al–CH₂I₂ reagent. arkat-usa.org
The spectroscopic data for Dispiro[2.0.2.6]dodecane provides insight into its structure. The ¹H NMR spectrum shows multiplets in the regions of δ 1.55-1.64 ppm, 1.27-1.47 ppm, and 0.53-0.62 ppm. arkat-usa.org The ¹³C NMR spectrum exhibits signals at δ 34.7, 29.7, and 27.9 ppm. arkat-usa.org Infrared spectroscopy shows characteristic absorption bands at 3074, 2997, 2925, and 2860 cm⁻¹, corresponding to C-H stretching vibrations. arkat-usa.org
Table 1: Spectroscopic Data for Dispiro[2.0.2.6]dodecane
| Spectroscopic Technique | Observed Signals/Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.55-1.64 (m, 4H), 1.27-1.47 (m, 16H), 0.53-0.62 (m, 8H) arkat-usa.org |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 34.7, 29.7, 27.9 arkat-usa.org |
| Infrared (IR) (film) | ν 3074, 2997, 2925, 2860, 1454, 1185, 1025, 762, 730 cm⁻¹ arkat-usa.org |
This compound is also of interest in computational studies, where its strain energy and geometric parameters can be calculated and compared with experimental data. uu.nl Research on related dispiro systems, such as dispiro[2.0.2.2]octane, provides a basis for understanding the properties of these unique molecules. chemeo.com The study of such strained systems contributes to the fundamental understanding of chemical bonding and reactivity, with potential applications in the development of new synthetic methodologies and novel materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64601-40-7 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
dispiro[2.0.24.63]dodecane |
InChI |
InChI=1S/C12H20/c1-2-4-6-12(9-10-12)11(5-3-1)7-8-11/h1-10H2 |
InChI Key |
YRJUSPHJSULFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC2)C3(CC1)CC3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dispiro 2.0.2.6 Dodecane and Congeners
Strategic Approaches to Cyclopropane (B1198618) Ring Formation in Spiro Architectures
The construction of the highly strained cyclopropane ring within a spirocyclic framework is a key challenge in the synthesis of molecules like Dispiro(2.0.2.6)dodecane. This section explores catalytic and ylide-based methods that are instrumental in achieving this transformation.
Catalytic Cyclopropanation Protocols for Spiro Compound Synthesis
Catalytic cyclopropanation represents a powerful and atom-economical method for the formation of three-membered rings. These reactions typically involve the transfer of a carbene or carbenoid species, generated from a suitable precursor, to an olefin. In the context of spiro compound synthesis, exocyclic methylene (B1212753) groups serve as ideal substrates for this transformation.
Transition metal catalysts, particularly those based on palladium, rhodium, copper, and cobalt, are frequently employed. capes.gov.brrsc.orgrsc.orgnih.gov For instance, cobalt pyridine-diimine (PDI) complexes have been shown to catalyze the reductive spirocyclopropanation of terminal 1,3-dienes using gem-dichlorocycloalkanes as carbene precursors. nih.gov This method is notable for its ability to suppress the kinetically facile 1,2-hydride shift, a common side reaction in Simmons-Smith type reactions with zinc carbenoids possessing β-hydrogens. nih.gov
Another approach involves the use of diazo compounds as carbene precursors. Ruthenium-based catalysts have demonstrated efficacy in the asymmetric cyclopropanation of various alkenes, including methylenecycloalkanes, to produce spirocyclopropane building blocks with high enantioselectivity. chemrxiv.org The choice of catalyst and ligand is crucial in controlling the stereochemical outcome of the reaction.
A specific example leading to a dispiro[2.0.2.6]dodecane skeleton involves the cyclopropanation of 4-methylenespiro[2.7]decane using the Et3Al–CH2I2 reagent system. arkat-usa.org This reaction highlights the direct application of catalytic cyclopropanation in the final step of constructing the target dispiro architecture.
| Catalyst System | Carbene Precursor | Substrate Type | Product Type | Reference |
| Cobalt pyridine-diimine (PDI) complexes / Zn | gem-Dichlorocycloalkanes | Terminal 1,3-dienes | Spirocyclopropanes | nih.gov |
| (S)-RuL1 | NHPI-DA | Methylenecycloalkanes | Spirocyclopropanes | chemrxiv.org |
| Et3Al–CH2I2 | CH2I2 | 4-Methylenespiro[2.7]decane | Dispiro[2.0.2.6]dodecane | arkat-usa.org |
Utilizing Ylide Chemistry in Spiro Synthesis, exemplified by Corey-Chaykovsky reactions in related systems
Ylide chemistry, particularly the Johnson-Corey-Chaykovsky reaction, provides a versatile alternative for the synthesis of three-membered rings, including cyclopropanes. wikipedia.org This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone. wikipedia.orgorganic-chemistry.org While the reaction with aldehydes and ketones typically yields epoxides, the reaction with α,β-unsaturated carbonyl compounds (enones) leads to the formation of cyclopropanes. organic-chemistry.orgjst.go.jp
The mechanism for cyclopropanation involves a 1,4-conjugate addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and expel the sulfur-containing leaving group. organic-chemistry.org Dimethylsulfoxonium methylide is a commonly used reagent for this purpose. organic-chemistry.org
In the context of spiro synthesis, this methodology can be applied to cyclic enones to generate spirocyclopropyl ketones. While a direct application to the this compound skeleton from a cyclooctenone precursor has not been explicitly detailed, the principle is well-established. For instance, the reaction has been used to synthesize indeno-spirocyclopropanes. nih.govmdpi.com Furthermore, the reaction of sulfur ylides with cyclooctanediones has been employed to synthesize novel spirocyclic bis(oxiranes), such as 1,5-dioxadispiro[2.0.2.6]dodecane, demonstrating the applicability of this chemistry to cyclooctane (B165968) systems. researchgate.net
Multi-Step Synthesis Pathways for the this compound Skeleton
A documented one-pot synthesis of Dispiro[2.0.2.6]dodecane highlights a strategic multi-step pathway. arkat-usa.org The synthesis commences with the catalytic cycloalumination of cyclododecyne (B74940) with triethylaluminum (B1256330) (Et3Al) in the presence of a zirconocene (B1252598) dichloride (Cp2ZrCl2) catalyst. This step forms a bicyclic aluminacyclopentene intermediate. Subsequent treatment of this intermediate with bromomethyl methyl ether furnishes 4-methylenespiro[2.7]decane in a high yield of 91%. The final step involves the cyclopropanation of this exocyclic double bond using the Et3Al–CH2I2 reagent system to afford the target Dispiro[2.0.2.6]dodecane. arkat-usa.org
| Starting Material | Key Intermediate | Reagents | Product | Reference |
| Cyclododecyne | Bicyclic aluminacyclopentene | 1. Et3Al, Cp2ZrCl2 2. Bromomethyl methyl ether | 4-Methylenespiro[2.7]decane | arkat-usa.org |
| 4-Methylenespiro[2.7]decane | - | Et3Al–CH2I2 | Dispiro[2.0.2.6]dodecane | arkat-usa.org |
Design and Implementation of Convergent and Divergent Synthetic Routes
A divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related compounds. nih.govmdpi.com For example, a precursor to Dispiro[2.0.2.6]dodecane could potentially be used to generate a library of related dispirocyclic compounds by employing different cyclopropanation reagents or by further functionalization of the cyclooctane ring.
Precursor Design and Reactivity Control in Complex Spiro Systems
The design of precursors is a critical aspect of any multi-step synthesis. In the case of this compound, the synthesis of the 4-methylenespiro[2.7]decane precursor is a key achievement. arkat-usa.org The choice of cyclododecyne as the starting material and the use of a cycloalumination reaction effectively builds the spiro[2.7]decane core and installs the exocyclic methylene group required for the subsequent cyclopropanation.
Controlling the reactivity of intermediates is also crucial. In the synthesis described, the selective reaction of the exocyclic double bond of 4-methylenespiro[2.7]decane without affecting the saturated carbocyclic framework demonstrates excellent reactivity control. This is often achieved through the careful selection of reagents and reaction conditions that are specific for the desired transformation.
Enantioselective Synthesis of Chiral this compound Derivatives
While a specific method for the enantioselective synthesis of this compound has not been reported, the field of asymmetric catalysis offers numerous strategies that could be adapted for this purpose. The synthesis of chiral spiro compounds is an area of active research, with organocatalysis and transition metal catalysis being the most prominent approaches. rsc.org
For instance, enantioselective [3+2] cycloaddition reactions have been developed to synthesize complex dispiro compounds with high enantiomeric excess. mdpi.com Chiral organocatalysts, such as squaramides, can effectively control the stereochemical outcome of the reaction. mdpi.com
In the context of cyclopropanation, chiral catalysts can be employed to achieve enantioselective carbene transfer to the exocyclic double bond of a suitable precursor. For example, the use of a chiral ruthenium catalyst has been shown to be effective in the enantioselective cyclopropanation of various alkenes. chemrxiv.org Applying such a catalyst to the cyclopropanation of 4-methylenespiro[2.7]decane could potentially yield chiral this compound.
The development of enantioselective variants of the Corey-Chaykovsky reaction, often using chiral sulfur ylides, also presents a viable strategy for accessing chiral spirocyclopropanes. organic-chemistry.org
| Catalytic System | Reaction Type | Chiral Product Type | Potential Application | Reference |
| Organocatalyst (e.g., Squaramide) | [3+2] Cycloaddition | Dispiropyrrolidines | Synthesis of complex chiral dispirocycles | mdpi.com |
| Chiral Ruthenium Catalyst | Catalytic Cyclopropanation | Chiral Spirocyclopropanes | Enantioselective synthesis of dispirocycles | chemrxiv.org |
| Chiral Sulfur Ylide | Corey-Chaykovsky Reaction | Chiral Spirocyclopropanes | Enantioselective synthesis of dispirocycles | organic-chemistry.org |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Dispiro 2.0.2.6 Dodecane
Strain-Induced Reactivity in Polycyclic Systems
The reactivity of dispiro[2.0.2.6]dodecane is intrinsically linked to the considerable strain energy inherent in its molecular architecture. The presence of two cyclopropane (B1198618) rings, known for their high ring strain, is a dominant factor governing the chemical behavior of this compound.
Analysis of Bond Strain and Orbital Overlap in Dispiro[2.0.2.6]dodecane
The cyclopropane rings in dispiro[2.0.2.6]dodecane are the primary sources of its strain. The internal C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. This angular distortion, known as angle strain, leads to inefficient overlap of the sp³ hybrid orbitals, resulting in bent "banana" bonds.
Kinetic and Thermodynamic Aspects of Strain Release in Chemical Transformations
Chemical reactions involving dispiro[2.0.2.6]dodecane are often driven by the release of this accumulated ring strain. The high strain energy makes the opening of one of the cyclopropane rings a thermodynamically favorable process. The enthalpy of polymerization for cyclic monomers, which is closely related to ring strain, is a key factor in ring-opening polymerizations. nih.gov For instance, the strain energy of cyclopropane is approximately 27 kcal/mol. nih.gov
Investigations into Ring-Opening Reactions of the Dispiro[2.0.2.6]dodecane Framework
The high degree of strain in dispiro[2.0.2.6]dodecane makes its cyclopropane rings susceptible to cleavage under various reaction conditions. Mechanistic studies on analogous systems provide insight into the potential ring-opening pathways.
Mechanistic Studies of Nucleophilic Attack on Strained Rings
The reaction of 1,5-dioxadispiro[2.0.2.6]dodecane with sodium azide (B81097) (NaN₃), a potent nucleophile, results in the opening of the oxirane rings. semanticscholar.orgresearchgate.net The reaction proceeds via a nucleophilic attack of the azide ion on one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond. This process is analogous to the well-established Sₙ2-type ring-opening of epoxides. The regioselectivity of the attack is influenced by steric and electronic factors within the molecule.
Based on this analogy, it can be postulated that strong nucleophiles could attack one of the cyclopropane rings in dispiro[2.0.2.6]dodecane, particularly if the ring is activated by nearby functional groups. The reaction would likely proceed with the cleavage of a C-C bond to relieve ring strain.
Radical Pathways in Spirocyclic Ring Cleavage
The formation of a radical adjacent to a cyclopropane ring can lead to rapid ring-opening. This process, known as the cyclopropylcarbinyl radical rearrangement, is a well-studied phenomenon and serves as a mechanistic probe for radical intermediates. nih.govresearchgate.netucl.ac.ukucl.ac.uk The driving force for this rearrangement is the relief of ring strain.
In the context of dispiro[2.0.2.6]dodecane, the generation of a carbon-centered radical on the cyclohexane (B81311) ring, particularly at a carbon adjacent to a spiro-junction, could trigger the cleavage of one of the cyclopropane rings. The reaction would proceed through a cyclopropylcarbinyl radical intermediate, which would rapidly rearrange to a more stable open-chain radical. The regioselectivity of the ring cleavage would depend on the stability of the resulting radical species. ucl.ac.uk
Electrophilic Activation and Subsequent Rearrangements
Electrophilic attack on the cyclopropane rings of dispiro[2.0.2.6]dodecane represents another plausible pathway for ring-opening. The Walsh orbitals of cyclopropane possess p-character, allowing them to interact with electrophiles in a manner similar to alkenes. pressbooks.pub The reaction of vinylcyclopropanes with electrophiles, for instance, often leads to ring-opened products through carbocationic intermediates. pressbooks.pubacs.orgacs.org
Acid-catalyzed rearrangements are common for strained polycyclic systems. nih.govsioc-journal.cnrsc.org In the presence of a strong acid, protonation of a C-C bond in one of the cyclopropane rings of dispiro[2.0.2.6]dodecane could occur, leading to the formation of a carbocation. This carbocation would be highly prone to rearrangement to a more stable species, driven by the release of ring strain. The resulting carbocation could then be trapped by a nucleophile or undergo further rearrangements, leading to a variety of products. The stability of bicyclo[6.1.0]nonyne derivatives, which share a similar strained bicyclic core, is known to be sensitive to acidic conditions. nih.gov
Data Tables
Table 1: Physical and Chemical Properties of Dispiro[2.0.2.6]dodecane
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀ | Current time information in Le Flore County, US.ontosight.ai |
| Molecular Weight | 164.29 g/mol | ontosight.ai |
| Appearance | Colorless, crystalline solid | ontosight.ai |
| Melting Point | 94-96 °C | ontosight.ai |
| Density | 0.96 g/cm³ | ontosight.ai |
Pericyclic and Sigmatropic Rearrangements within the Dispiro(2.0.2.6)dodecane Scaffold
The strained cyclopropane rings within the this compound scaffold are predisposed to undergo thermally or photochemically induced pericyclic and sigmatropic rearrangements. While specific experimental studies on the rearrangement of this compound are not extensively documented, the reactivity of analogous vinylcyclopropane (B126155) systems provides a basis for predicting potential reaction pathways.
One of the most well-documented rearrangements in systems containing cyclopropane rings is the vinylcyclopropane rearrangement, a researchgate.netnih.gov-sigmatropic shift that leads to the formation of a cyclopentene (B43876). In the case of a derivative of this compound containing a vinyl substituent on one of the cyclopropane rings, a similar rearrangement could be envisioned. Thermal or photochemical activation could lead to the homolytic cleavage of one of the internal cyclopropane bonds, forming a diradical intermediate. This intermediate could then rearrange and cyclize to form a spirocyclic system containing a cyclopentene ring. The regioselectivity of this rearrangement would be influenced by the substitution pattern on the cyclopropane ring. rsc.org
Another potential sigmatropic rearrangement is the Cope rearrangement, a nih.govnih.gov-sigmatropic shift that occurs in 1,5-dienes. organic-chemistry.org While this compound itself is a saturated system, derivatives containing appropriate unsaturation could undergo such rearrangements. For instance, a derivative with two vinyl groups attached to adjacent carbons of the cyclohexane ring would constitute a 1,5-diene system and could potentially undergo a Cope rearrangement upon heating. The equilibrium of this rearrangement would be dictated by the relative thermodynamic stabilities of the starting material and the product. organic-chemistry.org
The Claisen rearrangement, another nih.govnih.gov-sigmatropic shift, involves an allyl vinyl ether or a related structure. acs.org A derivative of this compound functionalized with an allyl ether on the cyclohexane ring could potentially undergo a Claisen rearrangement to introduce a new carbon-carbon bond and an aldehyde or ketone functionality. The retro-Claisen rearrangement, which involves the cleavage of a C-C bond to form a C-O bond, is also a possibility in appropriately substituted cyclopropylcarbonyl systems. researchgate.net
It is important to note that these are potential reaction pathways based on the known reactivity of similar structural motifs. Detailed experimental and computational studies would be necessary to fully elucidate the specific pericyclic and sigmatropic rearrangements of the this compound scaffold.
| Rearrangement Type | Required Structural Feature | Potential Product Type | Driving Force |
| Vinylcyclopropane Rearrangement | Vinyl-substituted cyclopropane | Spirocyclic cyclopentene | Release of ring strain |
| Cope Rearrangement | 1,5-diene functionality | Isomeric 1,5-diene | Thermodynamic stability |
| Claisen Rearrangement | Allyl vinyl ether moiety | γ,δ-unsaturated carbonyl compound | Formation of a stable carbonyl group |
| Retro-Claisen Rearrangement | 2-Vinylcyclopropylcarbonyl system | 2,5-dihydrooxepine derivative | Ring expansion |
Catalytic Transformations and Stereoselectivity Control in Reactions Involving this compound
The unique structural features of this compound make it an interesting substrate for various catalytic transformations. The presence of strained cyclopropane rings and a flexible cyclohexane core offers multiple sites for catalytic activation.
One of the key catalytic reactions involving this scaffold is its synthesis. This compound can be synthesized via the cyclopropanation of 4-methylenespiro[2.7]decane using the Et3Al–CH2I2 reagent. This reaction proceeds through an organoaluminum intermediate and is an example of a catalytic process for the formation of the dispirocyclic system. The stereochemistry of the resulting cyclopropane rings is influenced by the nature of the catalyst and the reaction conditions.
The cyclopropane rings in this compound are susceptible to catalytic ring-opening reactions. researchgate.netsnnu.edu.cn Transition metal catalysts, such as those based on palladium, rhodium, or nickel, can activate the C-C bonds of the cyclopropane rings, leading to the formation of metallacyclobutane intermediates. These intermediates can then undergo further reactions, such as insertion of other molecules or reductive elimination, to yield a variety of products. The stereoselectivity of these ring-opening reactions can often be controlled by the use of chiral ligands on the metal catalyst, allowing for the asymmetric synthesis of complex molecules. rsc.orgrsc.org
Catalytic hydrogenation is another important transformation for compounds containing cyclopropane rings and unsaturated functionalities. rsc.orgrsc.org While this compound is a saturated hydrocarbon, its derivatives containing double bonds could be selectively hydrogenated. The choice of catalyst (e.g., Pd/C, PtO2, Rh/Al2O3) and reaction conditions (pressure, temperature, solvent) would be crucial in controlling the stereoselectivity of the hydrogenation, leading to the formation of specific stereoisomers of the fully saturated dispiro[2.0.2.6]dodecane system. For instance, catalytic hydrogenation of a double bond in the cyclohexane ring would likely proceed from the less sterically hindered face of the molecule, leading to a predictable stereochemical outcome.
The development of catalytic methods for the functionalization of the C-H bonds in this compound would be a significant advancement. While challenging, recent progress in C-H activation catalysis offers the potential to selectively introduce functional groups onto the cyclohexane ring or even the cyclopropane rings, providing access to a wide range of novel derivatives.
| Catalytic Transformation | Catalyst/Reagent | Reactive Site | Potential for Stereocontrol |
| Cyclopropanation (Synthesis) | Et3Al–CH2I2 | C=C double bond of precursor | Moderate |
| Catalytic Ring-Opening | Pd, Rh, Ni complexes | Cyclopropane C-C bonds | High (with chiral ligands) |
| Catalytic Hydrogenation | Pd/C, PtO2, Rh/Al2O3 | C=C double bonds in derivatives | High (substrate-directed) |
| C-H Functionalization | Transition metal complexes | C-H bonds on cyclohexane/cyclopropane | Emerging area, potentially high |
Intramolecular Processes and Domino Reactions in Spiro Systems
The compact and rigid structure of this compound makes it an ideal candidate for studying intramolecular processes and designing domino reaction sequences. The close proximity of different parts of the molecule can facilitate reactions that might be unfavorable in more flexible acyclic or monocyclic systems.
One of the key intramolecular processes that could be envisioned for derivatives of this compound is intramolecular hydrogen abstraction. rsc.orgyoutube.comyoutube.comrsc.org For example, if a carbonyl group is introduced into the cyclohexane ring, upon photochemical excitation, the oxygen atom of the carbonyl group could abstract a hydrogen atom from a nearby carbon. youtube.com The resulting 1,n-diradical could then undergo cyclization to form a new ring or other rearrangements. The rigid nature of the dispiro[2.0.2.6]dodecane scaffold would pre-organize the molecule for such an intramolecular reaction, potentially leading to high selectivity.
The strained cyclopropane rings can act as triggers for domino reactions. rsc.org The ring-opening of a cyclopropane ring, initiated by a catalyst or a reagent, can generate a reactive intermediate that then participates in a cascade of subsequent reactions. For instance, the Lewis acid-catalyzed ring-opening of a cyclopropane in a dispiro[2.0.2.6]dodecane derivative could generate a carbocation. This carbocation could then be trapped by a nucleophile present elsewhere in the molecule, leading to the formation of a new ring system in a single synthetic operation. Such domino reactions are highly efficient as they allow for the rapid construction of molecular complexity from relatively simple starting materials. rsc.orgacs.org
Transannular reactions, which involve the formation of a bond across a ring, are another important class of intramolecular processes that could be relevant to the chemistry of this compound. researchgate.netcdnsciencepub.comscripps.edu Although the cyclohexane ring is six-membered, the spiro-fusion of the cyclopropane rings could enforce conformations that bring distant atoms into close proximity. In suitably functionalized derivatives, this could facilitate transannular cyclizations or rearrangements, leading to the formation of novel bicyclic or polycyclic structures.
The design of domino reactions based on the this compound scaffold holds significant promise for the efficient synthesis of complex and unique molecular architectures. The combination of strained rings and a spirocyclic framework provides a rich platform for the discovery of new and interesting chemical transformations.
| Intramolecular Process | Initiating Group/Condition | Key Intermediate | Potential Outcome |
| Intramolecular Hydrogen Abstraction | Photochemical excitation of a carbonyl group | 1,n-diradical | Formation of a new ring |
| Domino Reaction | Lewis acid-catalyzed ring-opening of cyclopropane | Carbocation | Cascade of cyclizations/rearrangements |
| Transannular Reaction | Proximity of functional groups due to conformation | Cyclic transition state | Formation of a bond across the cyclohexane ring |
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry for Elucidating Fragmentation Pathways and Confirming Molecular Architectures
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of dispiro(2.0.2.6)dodecane and its derivatives and for gaining structural information through the analysis of their fragmentation patterns. arkat-usa.orgamericanpharmaceuticalreview.com Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), which can then undergo fragmentation to produce a series of smaller, charged fragments. libguides.com The pattern of these fragments is a unique fingerprint of the molecule's structure.
For alkanes like this compound, fragmentation often involves the cleavage of C-C bonds, which are generally weaker than C-H bonds. libguides.com This leads to the formation of various alkyl and alkenyl carbocations. libguides.com The mass spectrum of dodecane, a C12 alkane, shows a characteristic series of fragment ions corresponding to the loss of alkyl groups. libguides.comwhitman.edu
In the case of this compound (C₁₂H₂₀, molecular weight 164.29 g/mol ), the presence of the strained cyclopropane (B1198618) rings is expected to influence the fragmentation pathways. ontosight.ai The cleavage of bonds within or adjacent to the three-membered rings can lead to characteristic fragment ions. The analysis of these fragmentation pathways helps to confirm the presence of the spirocyclic framework. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.
A mass spectral measurement of a compound related to dispiro[2.0.2.6]dodecane was performed on a Finnigan-4021 spectrometer at an electron ionization energy of 70 eV. arkat-usa.org
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Information | Significance |
| Molecular Formula | C₁₂H₂₀ | Basic chemical identity. |
| Molecular Weight | 164.29 | Confirms the overall composition. ontosight.ai |
| Molecular Ion (M⁺) | m/z 164 | Primary evidence for the intact molecule. |
| Key Fragmentation Pathways | Cleavage of cyclopropane rings, loss of alkyl fragments | Provides structural clues about the spirocyclic system. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com In this compound, the IR spectrum is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the cyclopropane and cyclohexane (B81311) rings. The presence of the strained three-membered rings can lead to C-H stretching vibrations at higher frequencies (around 3000-3100 cm⁻¹) compared to those in the cyclohexane ring (typically below 3000 cm⁻¹). arkat-usa.org
The reported IR spectrum (film) for dispiro[2.0.2.6]dodecane shows absorption bands at 3074, 2997, 2925, 2860, 1454, 1185, 1025, 762, and 730 cm⁻¹. arkat-usa.org The bands at 3074 and 2997 cm⁻¹ are indicative of the C-H stretching vibrations of the cyclopropane rings.
Raman Spectroscopy is based on the inelastic scattering of monochromatic light. photothermal.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is often particularly sensitive to symmetric vibrations and C-C bonds, making it a useful tool for characterizing the carbon skeleton of this compound.
The combined use of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. americanpharmaceuticalreview.com
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Reported IR Frequencies (cm⁻¹) arkat-usa.org | Significance |
| Cyclopropane C-H Stretch | ~3000 - 3100 | 3074, 2997 | Confirms the presence of cyclopropane rings. |
| Cyclohexane C-H Stretch | ~2850 - 3000 | 2925, 2860 | Confirms the presence of saturated CH₂ groups. |
| CH₂ Bending (Scissoring) | ~1450 - 1470 | 1454 | Characteristic of methylene (B1212753) groups. |
| Ring Vibrations | Various | 1185, 1025, 762, 730 | Fingerprint region, characteristic of the overall ring structure. |
X-ray Diffraction Studies of Crystalline this compound Derivatives
An X-ray diffraction study of a crystalline derivative would provide:
Unambiguous confirmation of the molecular connectivity , including the spirocyclic nature of the framework.
Precise bond lengths and angles , which can reveal the extent of ring strain in the cyclopropane moieties and any distortions in the cyclohexane ring.
The solid-state conformation of the molecule, which can be compared with the preferred conformation in solution as determined by NMR spectroscopy.
Information about intermolecular interactions and the crystal packing arrangement.
Although a specific X-ray crystal structure for this compound itself was not found in the search results, the technique has been used to determine the structures of other complex spiro and bridged compounds, demonstrating its power in elucidating complex three-dimensional architectures. researchgate.net
Photoelectron Spectroscopy in the Context of this compound Electronic Structure
Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing insights into their electronic structure and molecular orbital energies. researchgate.net By irradiating a molecule with high-energy photons (usually UV or X-rays), electrons are ejected, and their kinetic energies are measured.
For this compound, PES could be used to study the electronic interactions between the cyclopropane rings and the cyclohexane framework. The strained cyclopropane rings have Walsh orbitals with significant p-character, which can interact with the σ-orbitals of the adjacent cyclohexane ring. These interactions would be reflected in the ionization energies observed in the photoelectron spectrum.
A study on the electronic and molecular structure of several dispiro[2.0.2.n]alkanes, including dispiro[2.0.2.6]dodecane, was conducted using photoelectron spectroscopy. researchgate.net This type of analysis helps in understanding how the electronic structure is influenced by the size of the central ring and the interactions between the spiro-fused cyclopropane units. researchgate.net
Computational Chemistry and Theoretical Modelling of Dispiro 2.0.2.6 Dodecane
Quantum Chemical Calculations for Electronic Structure and Stability of Dispiro(2.0.2.6)dodecane.rsc.org
Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules. numberanalytics.com These methods, based on the principles of quantum mechanics, provide a detailed description of the electronic properties of molecules. numberanalytics.com
Dispiro compounds, characterized by two spiro-fused rings sharing a single carbon atom, often exhibit significant ring strain. Computational methods are employed to calculate the strain energy of this compound, which arises from the deviation of bond angles and lengths from their ideal values. These calculations involve optimizing the molecular geometry to find the lowest energy conformation and then comparing its energy to a strain-free reference compound.
Key geometric parameters such as bond lengths, bond angles, and dihedral angles are also determined through these calculations. For instance, the C-C bond lengths within the cyclopropane (B1198618) rings are expected to be shorter than those in the cyclooctane (B165968) ring, and the bond angles will deviate significantly from the ideal tetrahedral angle of 109.5°.
Below is a table of typical bond energy values that can be used as a reference in such calculations. archive.org
| Bond | kcal mol-1 | kJ mol-1 |
| C-C | 83 | 347 |
| C=C | 146 | 611 |
| C≡C | 200 | 837 |
| C-H | 99 | 414 |
| C-O | 86 | 360 |
| C=O | 176-179 | 736-749 |
| C-N | 73 | 305 |
| C=N | 147 | 615 |
| C≡N | 213 | 891 |
This table presents averaged bond energy values at 25°C for some important bond types. archive.org
The unique structure of this compound gives rise to interesting orbital interactions. Molecular orbital (MO) theory is a powerful model for describing chemical bonding. libretexts.org In MO theory, atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. libretexts.org The analysis of these interactions provides insight into the nature of the chemical bonds within the molecule. rsc.org
Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate these interactions. NBO analysis provides a localized picture of chemical bonding, allowing for the examination of donor-acceptor interactions between filled and empty orbitals. In this compound, interactions between the strained cyclopropane rings and the flexible cyclooctane ring are of particular interest. The bent bonds of the cyclopropane rings can act as electron donors, interacting with antibonding orbitals of the cyclooctane ring. This analysis helps to explain the molecule's stability and reactivity. nih.gov
Evaluation of Strain Energy and Geometric Parameters.
Simulation of Reaction Mechanisms and Transition States for this compound Reactions.rsc.org103.203.175
Understanding the mechanisms of chemical reactions is a central goal of chemistry. 103.203.175 Computational methods allow for the detailed exploration of reaction pathways and the characterization of transition states, which are high-energy species that exist transiently during a chemical reaction. numberanalytics.comopentextbc.ca
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. researchgate.netlibretexts.org By calculating the energies of these species, the activation energy and reaction energy for a given reaction can be determined. libretexts.org
For this compound, DFT studies could be used to investigate reactions such as ring-opening of the cyclopropane rings, conformational changes of the cyclooctane ring, and reactions with electrophiles or nucleophiles. These studies would provide valuable information about the reactivity of the molecule and the factors that control the outcome of its reactions. researchgate.net
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules. mdpi.comnih.gov MD simulations track the motions of atoms over time, providing a dynamic picture of molecular behavior. nih.gov For a flexible molecule like this compound, MD simulations can be used to identify the different low-energy conformations that the molecule can adopt and the energy barriers between them. nih.govarxiv.org
This information is crucial for understanding the molecule's physical and chemical properties, as these are often an average over the different conformations that the molecule populates at a given temperature. High-temperature MD simulations can be particularly effective for exploring a wide range of conformational space. nih.gov
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics.
Predictive Modelling of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies).
Computational methods can be used to predict the spectroscopic properties of molecules, such as their NMR chemical shifts and vibrational frequencies. yukiozaki.com These predictions can be compared to experimental spectra to help with the identification and characterization of the molecule.
Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods such as the GIAO (Gauge-Including Atomic Orbital) method. pdx.eduoregonstate.edu These calculations provide a theoretical spectrum that can be compared to the experimental spectrum to aid in the assignment of peaks. acs.orgresearchgate.net Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule and can be compared to an experimental infrared (IR) or Raman spectrum. sapub.org
Quantitative Structure-Reactivity Relationship (QSRR) Investigations of this compound Analogues.
Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful computational tools used to correlate the chemical structure of compounds with their reactivity. tandfonline.com These models are built on the principle that the reactivity of a molecule is encoded in its structural and physicochemical properties, which can be quantified using molecular descriptors. nih.gov A typical QSRR study involves creating a dataset of structurally related compounds, calculating a wide range of molecular descriptors for each, and then using statistical methods to build a mathematical model that relates these descriptors to an experimentally determined measure of reactivity, such as a reaction rate constant. tandfonline.commdpi.com
While specific QSRR investigations focused solely on this compound and its analogues are not extensively documented in publicly available literature, the established methodologies provide a clear framework for how such a study could be designed. The unique spirocyclic structure of this compound, featuring two cyclopropane rings attached to a cyclooctane core, presents an interesting scaffold for QSRR analysis. arkat-usa.orgresearchgate.net Analogues could be systematically designed by introducing various substituents on the cyclooctane ring, altering the steric and electronic environment of the molecule.
A hypothetical QSRR investigation of this compound analogues would begin with the synthesis of a series of derivatives. For each analogue, a specific measure of reactivity would be determined experimentally. For instance, the rate of a characteristic reaction, such as oxidation or ring-opening of the cyclopropane moieties, could be measured. uliege.be
Concurrently, computational methods would be employed to calculate a variety of molecular descriptors for each analogue. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the atomic connectivity and branching of the molecule.
Geometrical descriptors: These relate to the 3D arrangement of the atoms, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).
Physicochemical descriptors: Properties like the octanol-water partition coefficient (logP) can also be used. nih.gov
Once the experimental reactivity data and the calculated descriptors are compiled, statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms like Support Vector Machines (SVR) and Artificial Neural Networks (ANN) are used to develop the QSRR model. mdpi.comnih.gov The goal is to find the combination of descriptors that best predicts the observed reactivity.
The resulting QSRR model can offer significant insights into the reaction mechanisms. By analyzing the descriptors that are most influential in the model, researchers can understand which structural features—be it steric hindrance, electronic effects, or lipophilicity—are key to controlling the reactivity of this compound analogues. numberanalytics.com This predictive power allows for the rational design of new compounds with desired reactivity profiles, minimizing the need for extensive trial-and-error synthesis and testing. uliege.be
The following interactive table illustrates the type of data that would be generated and analyzed in a QSRR study of this compound analogues. The reactivity data (log(k)) and descriptor values are purely for illustrative purposes to demonstrate the concept of a QSRR data matrix.
| Analogue (Hypothetical) | Substituent (R) | log(k) (Reactivity) | Molecular Weight (g/mol) | logP | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|---|---|
| 1 | -H | -4.50 | 164.29 | 3.8 | -7.2 | 1.5 |
| 2 | -CH3 | -4.25 | 178.32 | 4.1 | -7.0 | 1.6 |
| 3 | -OH | -3.90 | 180.29 | 3.2 | -6.8 | 1.4 |
| 4 | -Cl | -4.80 | 198.74 | 4.3 | -7.5 | 1.2 |
| 5 | -NO2 | -5.20 | 209.29 | 3.5 | -8.1 | 0.9 |
Advanced Materials Science and Supramolecular Applications
Dispiro[2.0.2.6]dodecane as a Core Building Block for Advanced Nanomaterials
While the structural characteristics of dispiro[2.0.2.6]dodecane suggest its potential as a foundational unit for nanomaterials, specific research realizing this potential is limited.
There is currently a lack of published research detailing the synthesis of novel nanocages or specific carbon architectures that explicitly utilize the dispiro[2.0.2.6]dodecane scaffold. Theoretical explorations suggest that its rigid structure could serve as a unique building block for such complex molecular constructions. ontosight.ai
A comprehensive search of scientific databases did not yield any studies on the incorporation of dispiro[2.0.2.6]dodecane into polymeric frameworks or network structures. The potential for this compound to act as a cross-linking agent or a monomer in polymerization processes remains a subject for future investigation.
Synthesis of Novel Nanocages and Carbon Architectures Utilizing Dispiro Scaffolds.
Design of Supramolecular Assemblies Utilizing Dispiro Architectures
Supramolecular chemistry relies on non-covalent interactions to form large, well-organized structures. wikipedia.org While dispiro compounds, in general, are of interest in this field, specific applications of dispiro[2.0.2.6]dodecane are not well-documented.
Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion. wikipedia.org There are no specific studies available that demonstrate the use of dispiro[2.0.2.6]dodecane or its derivatives as either a host or a guest in such chemical systems. The molecular structure does not feature a pre-organized cavity typically seen in host molecules like cyclodextrins or calixarenes. wikipedia.org
Molecular self-assembly is the spontaneous organization of molecules into ordered structures. mdpi.com A review of the literature did not provide any examples of self-assembly processes that are specifically driven by intermolecular interactions involving dispiro[2.0.2.6]dodecane units.
Applications in Host-Guest Chemistry and Molecular Encapsulation.
Development of Ligands and Catalysts Based on Dispiro[2.0.2.6]dodecane Derivatives
The development of ligands for catalysis often involves the functionalization of a core molecular scaffold. While a related compound, 1,8-dioxadispiro[2.3.2.3]dodecane, has been synthesized, there is no available research on the development or application of ligands and catalysts derived from dispiro[2.0.2.6]dodecane. researchgate.net
Exploration of Dispiro(2.0.2.6)dodecane in Molecular Recognition and Functional Devices.
The principles of molecular recognition rely on the precise geometric and electronic complementarity between a host and a guest molecule. The strained cyclopropane (B1198618) rings and the larger cyclohexane (B81311) ring of this compound could theoretically offer a distinct architecture for creating selective binding cavities. However, without experimental data on its host-guest complexation behavior, any discussion of its role in molecular recognition remains speculative.
Similarly, the development of functional devices, such as molecular sensors or switches, requires a molecule to exhibit a measurable change in its physical or chemical properties upon interaction with a specific analyte or stimulus. There is currently no available research demonstrating that this compound or its simple derivatives have been integrated into such systems or that they possess the necessary responsive characteristics.
While the synthesis of this compound has been reported, its subsequent exploration in advanced materials science appears to be an untapped area of research. The potential for this compound to act as a unique building block is noted, but its practical application in molecular recognition and functional devices has not been demonstrated in the existing scientific literature.
Data on the application of this compound in molecular recognition and functional devices is not available in the reviewed scientific literature.
Emerging Research Frontiers and Future Perspectives
Development of Sustainable Synthetic Routes for Dispiro(2.0.2.6)dodecane
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, and this compound is no exception. acs.org Researchers are actively seeking to develop more environmentally benign and efficient methods for its preparation, moving away from traditional approaches that may involve hazardous reagents or generate significant waste.
Key areas of investigation in the sustainable synthesis of dispiro compounds include:
Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones in minimizing waste. acs.org Efforts are being made to develop catalytic systems for the cyclopropanation reactions required to form the dispiro framework.
Solvent-Free and Alternative Solvent Systems: Many organic reactions are traditionally carried out in volatile organic solvents, which contribute to environmental pollution. derpharmachemica.comresearchgate.net Research into solvent-free reaction conditions, such as microwave-induced synthesis and the use of greener solvents like ionic liquids or eutectic mixtures, is a promising avenue for the synthesis of dispiroheterocycles and could be adapted for this compound. derpharmachemica.comresearchgate.netnih.govchemrevlett.com For instance, the use of a quaternary ammonium (B1175870) salt eutectic mixture, acetylcholine (B1216132) iodide-ethylene glycol (ACI/EG), has been shown to be an efficient medium for the synthesis of dispiropyrrolothiazoles with excellent yields and shorter reaction times. nih.gov
Renewable Feedstocks: While not yet a primary focus for this compound itself, the broader trend in green chemistry is to utilize renewable starting materials. aiche.org Future research could explore pathways to this compound precursors derived from biomass.
Atom Economy: Synthetic methodologies are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. derpharmachemica.com 1,3-dipolar cycloaddition reactions, for example, offer a versatile and atom-economical route to multi-component heterocyclic molecules. derpharmachemica.comresearchgate.net
A recent study detailed the synthesis of 1,5-dioxadispiro[2.0.2.6]dodecane, a related bis(oxirane), from the corresponding cyclooctanedione using trimethylsulfonium (B1222738) iodide and potassium tert-butoxide in dry DMSO. researchgate.net While effective, this method highlights the potential for improvement in terms of reagent and solvent sustainability.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
For this compound and its derivatives to find broader applications, scalable and efficient production methods are essential. Flow chemistry and automated synthesis are emerging as powerful tools to meet these demands.
Flow Chemistry offers several advantages over traditional batch processing, including:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with highly reactive or hazardous intermediates. syrris.com
Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and mixing often leads to higher yields and cleaner reactions. syrris.comwuxiapptec.com
Scalability: Scaling up production in a flow system is typically more straightforward than in batch, often involving running the system for longer periods or using parallel reactors. rsc.org
The application of flow chemistry has been successfully demonstrated in the synthesis of complex spirocyclic polyketides, showcasing its potential for constructing intricate molecular architectures. syrris.com Furthermore, continuous flow electrochemical approaches are being developed for the sustainable synthesis of spirolactones, highlighting the synergy between green chemistry and flow technology. rsc.org As of the third quarter of 2024, over 65,000 reactions have been completed using flow chemistry with a success rate exceeding 95%. wuxiapptec.com
Automated Synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives. This automation can accelerate the discovery of new compounds with desired properties.
Exploration of this compound in New Material Classes with Unique Properties
The rigid and three-dimensional structure of the this compound core makes it an attractive building block for the creation of novel materials with unique properties. polytech-reseau.orgtescan.com Materials science is an interdisciplinary field that involves the discovery and design of new materials for specific applications. polytech-reseau.orgtescan.com
Potential areas of exploration include:
Polymers and Composites: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and specific mechanical properties. The study of diacetylene-containing polymers, which can be cross-polymerized to form networks, provides a parallel for how rigid structural units can influence material properties. scielo.org.mx
Advanced Coatings: The unique topology of dispiro compounds could be leveraged to create advanced coatings with tailored surface properties. For example, SIL-ACT®, an alkyltrialkoxy silane (B1218182) treatment, chemically bonds to substrates to create a water-repellent barrier. advchemtech.com
Nanomaterials and Molecular Scaffolds: The defined geometry of this compound makes it a candidate for use in the construction of complex nanostructures and as a scaffold in supramolecular chemistry.
The development of new materials is crucial for advancements in various fields, including aerospace, electronics, and biomedical science. polytech-reseau.orgyoutube.com The exploration of this compound in this context is a frontier with significant potential.
Advanced Theoretical and Data-Driven Approaches in Dispiro Chemistry
Computational chemistry and data-driven methods are becoming indispensable tools in modern chemical research. usc.eduresearchgate.netingentaconnect.com These approaches offer powerful ways to understand and predict the behavior of molecules like this compound, guiding experimental efforts.
Theoretical and Computational Studies can provide insights into:
Molecular Structure and Strain: Quantum chemical calculations can elucidate the geometric parameters and inherent strain within the dispiro framework. Studies on related dispirophosphiranes have shown that the size of the spiro-fused rings influences the geometry and strain of the central three-membered ring. uu.nl Similar investigations on this compound could reveal important structural details.
Reaction Mechanisms: Computational modeling can be used to investigate the transition states and energy profiles of synthetic reactions, aiding in the optimization of reaction conditions. For example, quantum chemical methods have been used to study the intermediate complexes in the iron-mediated reactions of dispiro-1,2,4-trioxolanes. nih.gov
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR), which can be used to confirm the structure of newly synthesized compounds. nih.gov
Data-Driven Approaches , including machine learning and artificial intelligence, are poised to revolutionize chemical discovery. rsc.orgnextmol.comcam.ac.uk In the context of dispiro chemistry, these methods could be applied to:
Predicting Properties: Machine learning models can be trained on existing data to predict the properties of new this compound derivatives, such as their reactivity or material characteristics. nextmol.com
Discovering Structure-Property Relationships: By analyzing large datasets of chemical structures and their associated properties, data-driven methods can identify key structural features that govern performance. cam.ac.uk
Accelerating Synthesis Design: Algorithms can be developed to propose novel and efficient synthetic routes to target dispiro compounds.
The integration of these advanced theoretical and data-driven techniques will undoubtedly accelerate the exploration of this compound and its potential applications.
Potential for Bio-inspired Systems and Advanced Chemical Technologies Leveraging this compound
The unique three-dimensional structure of this compound makes it an intriguing candidate for applications in bio-inspired systems and other advanced chemical technologies.
Bio-inspired Systems:
Drug Discovery: Spirocyclic scaffolds are prevalent in natural products and have shown significant potential in medicinal chemistry. mdpi.com While this compound itself has not been extensively studied for biological activity, its rigid framework could serve as a novel template for the design of new therapeutic agents. For instance, dispiro-1,2,4-trioxolanes have been investigated for their antimalarial properties. usc.eduresearchgate.netingentaconnect.com
Molecular Recognition: The defined shape and potential for functionalization of the this compound core could be exploited to create host molecules for specific guest recognition, mimicking biological receptors.
Advanced Chemical Technologies:
Molecular Devices: The concept of using molecules as components in electronic devices, such as rods, rotors, and switches, is a major area of nanotechnology research. The rigid and well-defined structure of this compound could make it a useful component in the design of such molecular machines. archive.org
Advanced Chemical Technologies (ACT): This broader field encompasses the development of novel chemical products and processes with enhanced performance. advchemtech.com this compound, with its unique structure, could be a building block for new materials and chemicals developed under the umbrella of ACT.
The future of this compound chemistry is bright, with numerous avenues for exploration. From the development of sustainable and scalable synthetic methods to its incorporation into novel materials and its application in advanced technologies, this fascinating molecule is poised to make significant contributions to the chemical sciences.
Q & A
Q. What are the established synthetic routes for Dispiro(2.0.2.6)dodecane, and what analytical techniques confirm its structural integrity?
- Methodological Answer : this compound can be synthesized via reactions involving bis(oxiranes) under controlled conditions, as demonstrated in related spiro compounds. For example, 1,5-Dioxadispiro[2.0.2.6]dodecane was synthesized using epoxide ring-opening reactions, with yields optimized by adjusting solvent polarity and catalyst loading . Structural confirmation relies on NMR spectroscopy (e.g., ¹H and ¹³C NMR for spiro junction protons and carbons) and high-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns . The CAS registry (64601-40-7) and molecular formula (C₁₂H₂₀) provide additional validation .
Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?
- Methodological Answer : The compound’s spirocyclic architecture imparts steric strain and unique electronic properties. Key properties include:
- Thermal stability : Resistance to ring-opening under moderate temperatures due to fused cyclopropane rings .
- Solubility : Preferential solubility in non-polar solvents (e.g., hexane, dodecane overlays), critical for purification .
- Reactivity : The strained spiro system facilitates participation in oxidation, reduction, and substitution reactions. For example, cyclopropane rings in analogous compounds undergo regioselective ring-opening with halogens or nucleophiles .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Molecular docking and density functional theory (DFT) simulations can predict binding affinities to enzymes or receptors. For spiro compounds, the InChI key (e.g., UVMXPPRVBPGYLJ-UHFFFAOYSA-N for related diazadispiro derivatives) enables retrieval of 3D structural data from PubChem for docking studies . MD simulations can further assess stability in binding pockets, leveraging parameters like torsional strain and van der Waals interactions .
Q. What methodological approaches optimize the synthesis of this compound derivatives for specific applications?
- Methodological Answer : Response Surface Methodology (RSM) and Taguchi experimental design are effective for optimizing reaction parameters (e.g., temperature, catalyst ratio). For instance, RSM was used to maximize dodecane removal efficiency in bioreactors by modeling interactions between variables like rotation speed and biomass dosage . Similarly, ANOVA can identify statistically significant factors in multi-step syntheses .
Q. How do structural modifications to the spirocyclic core alter the compound’s bioactivity or catalytic potential?
- Methodological Answer : Systematic substitution at the methanamine or cyclopropane positions (e.g., introducing hydroxyl or carboxylic acid groups) can modulate bioactivity. For example:
Q. What strategies resolve contradictions in reported data on reaction yields or mechanistic pathways for this compound?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments isolating variables (e.g., solvent purity, atmospheric controls). For example, discrepancies in oxidation yields may arise from trace moisture; replicate studies under inert conditions with Karl Fischer titration to quantify water content . Cross-validate findings using multiple characterization techniques (e.g., GC-MS alongside NMR) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
